

Methyl 3,5-diamino-6-bromopyrazine-2-carboxylate chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	Methyl 3,5-diamino-6-bromopyrazine-2-carboxylate
Cat. No.:	B1423824

[Get Quote](#)

An In-depth Technical Guide to the Chemical Properties and Applications of **Methyl 3,5-diamino-6-bromopyrazine-2-carboxylate**

Executive Summary

Methyl 3,5-diamino-6-bromopyrazine-2-carboxylate is a highly functionalized pyrazine derivative that serves as a critical building block in modern medicinal chemistry. The pyrazine core is a privileged structure in drug discovery, known to be present in a variety of therapeutic agents.^{[1][2][3][4]} This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and analytical characterization of this compound. With its unique arrangement of amino, bromo, and methyl ester functional groups, this molecule offers a versatile platform for creating complex molecular architectures. Its primary significance lies in its role as a key intermediate in the synthesis of potent epithelial sodium channel (ENaC) blockers, which are under investigation for the treatment of respiratory conditions such as cystic fibrosis and asthma.^[5] This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights and detailed protocols to facilitate its effective use in the laboratory.

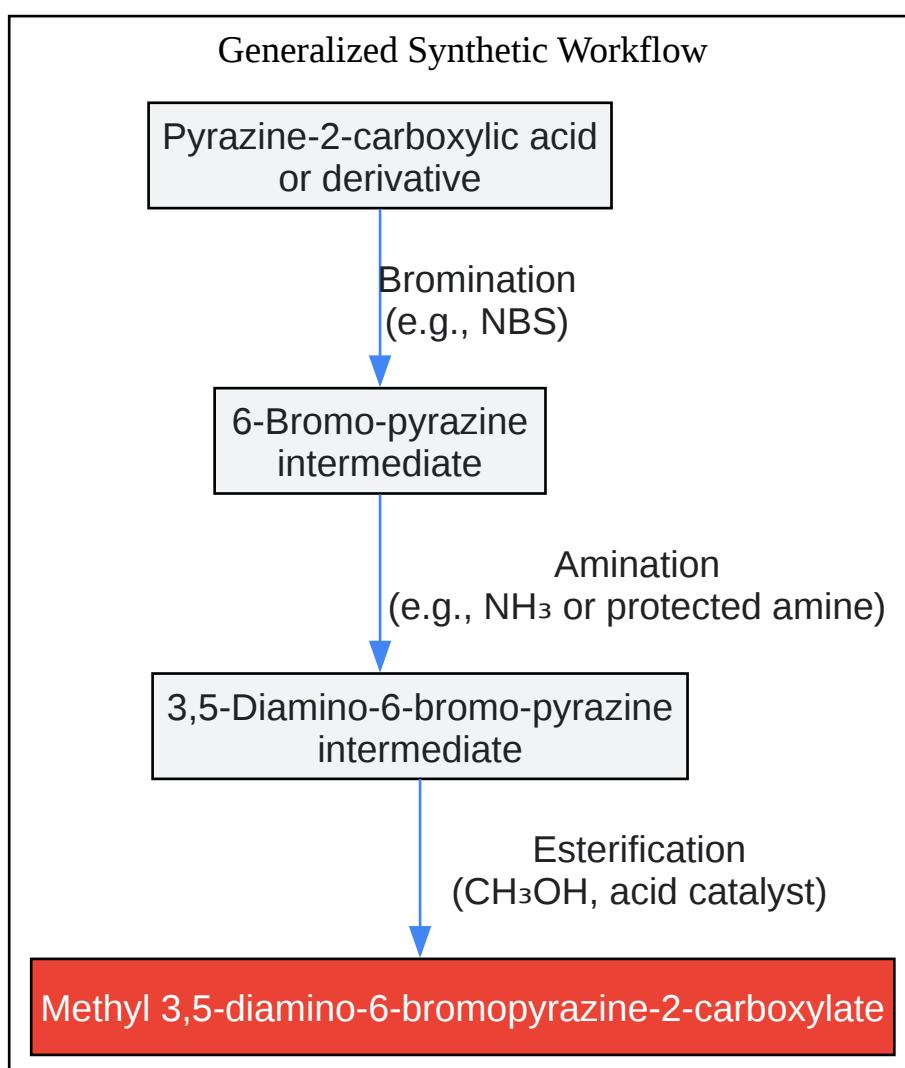
Core Chemical and Physical Properties

The utility of **Methyl 3,5-diamino-6-bromopyrazine-2-carboxylate** in synthesis is dictated by its distinct structural features and physical properties. The electron-deficient pyrazine ring,

substituted with both electron-donating amino groups and an electron-withdrawing bromine atom, creates a unique electronic environment that governs its reactivity.

Table 1: Physicochemical Properties and Identifiers

Property	Value	Source(s)
IUPAC Name	Methyl 3,5-diamino-6-bromopyrazine-2-carboxylate	N/A
CAS Number	1458-20-4	[6]
Molecular Formula	C ₆ H ₇ BrN ₄ O ₂	[6]
Molecular Weight	247.05 g/mol	[6]
Appearance	Light yellow to brown powder/crystal	[7]
Melting Point	217-219 °C	[6]
Boiling Point	433.1 ± 40.0 °C (Predicted)	[6]
Solubility	Limited in water, moderate in polar organic solvents (e.g., DMSO)	[8]
Stability	Stable under standard conditions; incompatible with strong oxidizing agents	[8]

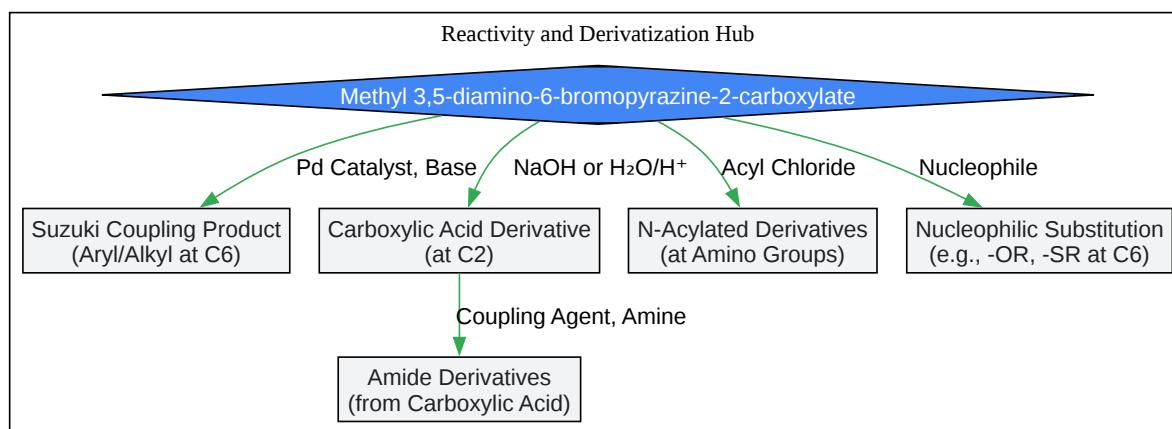

Synthesis and Mechanistic Considerations

The synthesis of **Methyl 3,5-diamino-6-bromopyrazine-2-carboxylate** involves a multi-step process that requires careful control of reaction conditions to achieve high yield and purity.[8] While various proprietary routes exist, a general and logical strategy involves the sequential functionalization of a pyrazine precursor.

General Synthetic Strategy

A plausible synthetic pathway begins with a commercially available pyrazine core, followed by bromination, amination, and esterification. The order of these steps is critical. For instance, bromination is often performed early to install the key reactive handle, followed by the introduction of the amino groups via nucleophilic substitution.

- Causality in Synthesis: The use of N-bromosuccinimide (NBS) is a standard choice for bromination of such heterocyclic systems as it provides a reliable source of electrophilic bromine under relatively mild conditions, minimizing side reactions.^[5] Subsequent amination reactions must be carefully controlled to prevent displacement of the newly introduced bromine atom.


[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis of the target compound.

Chemical Reactivity and Derivatization Potential

The true value of this molecule lies in its capacity for diverse chemical transformations, making it a versatile scaffold for building libraries of compounds. Each functional group offers a distinct reaction site.

- Amino Groups (-NH₂): These groups are nucleophilic and can undergo acylation, alkylation, or be used as directing groups for further ring substitutions.
- Bromine Atom (-Br): This is an excellent leaving group for nucleophilic aromatic substitution and, critically, a handle for modern cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings, allowing for the introduction of various aryl, heteroaryl, or alkyl groups.[5]
- Methyl Ester (-COOCH₃): This group can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, or it can undergo transesterification with other alcohols.[8]

[Click to download full resolution via product page](#)

Caption: Key reaction pathways for derivatizing the core molecule.

Analytical Characterization and Quality Control

Confirming the identity and purity of **Methyl 3,5-diamino-6-bromopyrazine-2-carboxylate** is paramount. The following protocols represent a self-validating system for quality control.

Protocol 1: Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy

- Objective: To confirm the structural integrity by identifying the protons of the molecule.
- Methodology:
 - Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
 - Transfer the solution to an NMR tube.
 - Acquire the ¹H-NMR spectrum on a 400 MHz or higher spectrometer.
- Expertise & Trustworthiness: The key to validation is the absence of a proton signal in the aromatic region that would correspond to the H-6 position, as it has been substituted with bromine.^[5] Expect to see signals for the two distinct amino groups (-NH₂) and a sharp singlet for the methyl ester (-OCH₃) protons. The amino proton signals may be broad and will be exchangeable with D₂O.^[5]

Protocol 2: Infrared (IR) Spectroscopy

- Objective: To confirm the presence of key functional groups.
- Methodology:
 - Prepare a sample using either a KBr pellet or as a thin film on a salt plate.
 - Acquire the spectrum using an FTIR spectrometer.

- Expertise & Trustworthiness: A validated spectrum will show characteristic stretches for the N-H bonds of the amino groups (typically two bands in the 3300-3500 cm^{-1} region), a strong C=O stretch for the ester group (~1700 cm^{-1}), and C-N stretches in the fingerprint region.[5]

Protocol 3: Mass Spectrometry (MS)

- Objective: To confirm the molecular weight and isotopic pattern.
- Methodology:
 - Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
 - Infuse the sample into an ESI or APCI mass spectrometer.
 - Acquire the mass spectrum in positive ion mode.
- Expertise & Trustworthiness: The presence of bromine provides a definitive isotopic signature. Look for the molecular ion peaks (M^+ and $M+2^+$) that correspond to the molecular formula $\text{C}_6\text{H}_7\text{BrN}_4\text{O}_2$ (m/z ~246 and ~248), with nearly equal intensity due to the natural abundance of the ^{79}Br and ^{81}Br isotopes. This pattern is a highly reliable confirmation of the compound's identity.[5]

Applications in Drug Discovery

The primary application driving interest in this compound is its use as a precursor for synthesizing epithelial sodium channel (ENaC) inhibitors.[5] ENaC is a crucial target in the airways, and its inhibition is a promising therapeutic strategy for diseases characterized by dehydrated airway surfaces, such as cystic fibrosis.[5] The bromo-substituent on this intermediate allows for facile introduction of diverse chemical groups via cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) to optimize potency and pharmacokinetic properties. Beyond this specific application, the broader class of pyrazine derivatives is widely explored for a range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][4][9]

Safety, Handling, and Storage

Proper handling is essential to ensure user safety and maintain the integrity of the compound.

- Hazard Identification: While specific data for this exact compound is limited, closely related structures are known to be irritants and potential sensitizers. The analogous 3-amino-6-bromopyrazine-2-carboxylate is classified as a potential skin sensitizer.[10] The chloro-analog is an irritant to the eyes, respiratory system, and skin.[11] It is prudent to handle this compound with similar precautions.
- Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[12]
- Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[12][13] Avoid contact with skin and eyes.
- Storage: To ensure long-term stability, the compound should be stored in a tightly sealed container in a cool, dark place, preferably under an inert atmosphere at 2-8°C.[5][8]

Conclusion

Methyl 3,5-diamino-6-bromopyrazine-2-carboxylate is more than just a chemical intermediate; it is a strategic tool for medicinal chemists. Its well-defined reactivity, multiple points for diversification, and direct relevance to high-value therapeutic targets like ENaC make it an indispensable building block. A thorough understanding of its chemical properties, synthetic nuances, and analytical profile, as detailed in this guide, empowers researchers to fully leverage its potential in the development of novel therapeutics.

References

- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.MDPI. [Link]
- Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review.Taylor & Francis Online. [Link]
- Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery.MDPI. [Link]
- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.MDPI. [Link]
- Synthesis and Antimycobacterial Activity of Pyrazine and Quinoxaline Derivatives.
- Exploring the Chemical Properties and Synthesis of Methyl 3,5-diamino-6-chloropyrazine-2-carboxyl

- Methyl 3-Amino-6-bromopyrazine-2-carboxylate | C6H6BrN3O2 | CID 227251.PubChem. [\[Link\]](#)
- Methyl 3-amino-6-bromopyrazine-2-carboxyl
- 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine.PubChem. [\[Link\]](#)
- Methyl 5-amino-6-bromopyrazine-2-carboxyl
- Methyl 3,5-diamino-6-chloropyrazine-2-carboxyl
- Methyl 3-Amino-6-bromopyrazine-2-carboxylate, min 96%, 100 grams.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Methyl 3,5-diaMino-6-broMopyrazine-2-carboxylate CAS#: 1458-20-4 [m.chemicalbook.com]
- 7. chemimpex.com [chemimpex.com]
- 8. nbino.com [nbino.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Methyl 3-Amino-6-bromopyrazine-2-carboxylate | C6H6BrN3O2 | CID 227251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chembk.com [chembk.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]

- To cite this document: BenchChem. [Methyl 3,5-diamino-6-bromopyrazine-2-carboxylate chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1423824#methyl-3-5-diamino-6-bromopyrazine-2-carboxylate-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com